molecular formula C23H24N2O6 B2609244 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-54-7

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2609244
CAS No.: 1021222-54-7
M. Wt: 424.453
InChI Key: VETHLHRDQAEJIF-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used medication for hypertension and angina.

    Nicardipine: Used to treat high blood pressure and angina.

Uniqueness

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its trimethoxyphenyl group, in particular, may enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-25-13-21(31-14-15-8-6-5-7-9-15)18(26)12-17(25)23(27)24-16-10-19(28-2)22(30-4)20(11-16)29-3/h5-13H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHLHRDQAEJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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